2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione

Second harmonic generation Nonlinear optics Organic photonics

2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione (CAS 670744-67-9, also designated V-BT1) is a small-molecule organic semiconductor belonging to the benzothiophene-1,1-dioxide (BTD) family, featuring a V-shaped architecture with a central benzothiophene-S,S-dioxide core symmetrically substituted at the 2- and 3-positions with two 2,2'-bithiophene arms. The compound has a molecular formula of C24H14O2S5 and a molecular weight of 494.7 g/mol.

Molecular Formula C24H14O2S5
Molecular Weight 494.7 g/mol
CAS No. 670744-67-9
Cat. No. B12547060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione
CAS670744-67-9
Molecular FormulaC24H14O2S5
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2(=O)=O)C3=CC=C(S3)C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6
InChIInChI=1S/C24H14O2S5/c25-31(26)22-8-2-1-5-15(22)23(20-11-9-18(29-20)16-6-3-13-27-16)24(31)21-12-10-19(30-21)17-7-4-14-28-17/h1-14H
InChIKeyPJWQWJRLVSRJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione (CAS 670744-67-9): A V-Shaped Benzothiophene-1,1-Dioxide for Nonlinear Optical and Organic Electronic Procurement


2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione (CAS 670744-67-9, also designated V-BT1) is a small-molecule organic semiconductor belonging to the benzothiophene-1,1-dioxide (BTD) family, featuring a V-shaped architecture with a central benzothiophene-S,S-dioxide core symmetrically substituted at the 2- and 3-positions with two 2,2'-bithiophene arms [1]. The compound has a molecular formula of C24H14O2S5 and a molecular weight of 494.7 g/mol . Its extended π-conjugation, the electron-withdrawing sulfone group, and the non-centrosymmetric V-shaped geometry confer distinct properties for second-order nonlinear optics (NLO) and organic optoelectronics [1].

Why Generic Substitution Fails for 2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione (CAS 670744-67-9)


Benzothiophene-1,1-dioxide derivatives and oligothiophene-based small molecules cannot be interchanged without consequence because the combination of the V-shaped 2,3-disubstitution pattern, the electron-withdrawing S,S-dioxide moiety, and the extended bithiophene arms jointly determines non-centrosymmetric molecular packing, electron affinity, and nonlinear optical susceptibility [1]. Replacing the bithiophene arms with alkyl-substituted bithiophenes (e.g., V-BT2) alters the one-photon absorption profile and reduces synthetic yield, while omission of the sulfone group (e.g., CAS 670744-61-3) eliminates the charge asymmetry essential for second-order NLO activity [1]. Even structurally similar V-shaped oligothiophenes with different aromatic cores exhibit markedly different electrochemical and optical properties, as demonstrated across a series of tris(2,2'-bithiophen-5-yl)-aromatic derivatives [2].

Quantitative Differentiation Evidence for 2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione (V-BT1) Versus Closest Analogs


Second-Order Nonlinear Optical Susceptibility: V-BT1 Matches the LiNbO₃ Benchmark Without Poling

V-BT1 (2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione) and its dicyclohexyl-substituted analog V-BT2 both exhibit χ⁽²⁾ susceptibilities at least as high as the LiNbO₃ single-crystal benchmark, as measured on vacuum-sublimed thin films (80 nm thickness) without any external poling process. The paper reports χ⁽²⁾ values for V-BT1 and V-BT2 alongside LiNbO₃ in Table 1, establishing parity with the inorganic standard [1]. This is a critical differentiator from conventional D-π-A organic chromophores, which typically require poling and lose SHG activity upon aggregation [1].

Second harmonic generation Nonlinear optics Organic photonics

Synthetic Yield Advantage: V-BT1 Achieves 90% Yield Versus 74% for the Dicyclohexyl-Substituted Analog V-BT2

In the Stille cross-coupling synthesis reported by Favaretto et al., V-BT1 was obtained in 90% yield, compared to only 74% for its closest structural analog V-BT2 (2,3-Bis-(3,3'-dicyclohexyl-[2,2']bithiophenyl-5-yl)-benzo[b]thiophene-1,1-dioxide). The diminished yield for V-BT2 is attributed to steric hindrance from the cyclohexyl substituents on the bithiophene arms, which impedes the coupling efficiency [1]. This 16-percentage-point yield gap has direct implications for procurement cost and scalability.

Synthesis efficiency Stille coupling Benzothiophene-1,1-dioxide

One-Photon Absorption Profile: V-BT1 Absorbs at Lower Energy Than V-BT2, Enabling Distinct Spectral Selectivity

One-photon absorption spectra of 80 nm vacuum-deposited thin films show that V-BT1 (CAS 670744-67-9) exhibits an absorption peak at lower energy relative to V-BT2. The blue-shifted absorption of V-BT2 is attributed to enhanced distortion of π-conjugation imposed by the bulky cyclohexyl substituents on its bithiophene arms [1]. Both films display good transparency at 532 nm, the expected SHG wavelength, but the different absorption onsets enable spectral discrimination between the two materials for wavelength-specific applications [1].

UV-vis absorption Optical bandgap Conjugation length

Electron Affinity Enhancement via Benzothiophene-1,1-Dioxide Core: Class-Level Advantage Over Non-Oxidized Analogs

The benzo[b]thiophene-1,1-dioxide (BTD) moiety in V-BT1 and related V-shaped oligothiophenes produces a marked increase in electron affinity compared to the corresponding non-oxidized benzothiophene analogs. This class-level property, reported for branched polymers incorporating 2,3-dibromo-benzo[b]thiophene-1,1-dioxide units [1], facilitates n-type or ambipolar charge transport. The non-oxidized direct analog, benzo[b]thiophene, 2,3-bis([2,2'-bithiophen]-5-yl)- (CAS 670744-61-3) , lacks the sulfone group and therefore does not benefit from this electron affinity enhancement, which is critical for air-stable n-type organic semiconductor operation.

Electron affinity Organic semiconductors n-Type materials

Film Morphology and Aggregation Suppression: V-Shaped Architecture Enables Homogeneous Vacuum-Deposited Thin Films

The V-shaped molecular architecture of V-BT1, conferred by the 2,3-disubstitution pattern on the benzothiophene-1,1-dioxide core, suppresses aggregation effects during thin-film formation, as demonstrated for the structurally analogous polymer V-PT built from the same benzo[b]thiophene-1,1-dioxide motif [1]. V-BT1 films deposited by high vacuum sublimation at 240 °C and 0.4 Å/s exhibit very good optical quality, constant SHG intensity over 8000 μm translation (indicating macroscopic homogeneity), and effective transparency at the SHG wavelength of 532 nm [2]. This contrasts with linear oligothiophenes and D-π-A chromophores, which typically suffer from aggregation-induced quenching and centrosymmetric crystallization that extinguishes SHG activity.

Thin film deposition Aggregation suppression Organic device fabrication

Distinct Electrochemical and Optical Property Set Versus Tris(2,2'-bithiophen-5-yl)-Aromatic Derivatives

A broader series of tris(2,2'-bithiophen-5-yl)-aromatic derivatives with various central aromatic cores (benzene, pyridine, triazine, etc.) exhibits widely tunable electrochemical and optical properties depending on the core identity [1]. Although CAS 670744-67-9 was not directly tested in that study, the benzothiophene-1,1-dioxide core is structurally distinct from the simple benzene, pyridine, or triazine cores evaluated. The electron-withdrawing sulfone group and the extended heteroaromatic benzothiophene framework confer a unique combination of high electron affinity (n-type character) and non-centrosymmetric molecular geometry that the hydrocarbon-aromatic-core analogs cannot replicate [2]. DFT calculations and cyclic voltammetry on the tris(bithiophenyl)-aromatic series confirm that core identity dictates HOMO/LUMO energies and electropolymerization behavior [1].

Electropolymerization Redox properties Organic electronics

Procurement-Relevant Application Scenarios for 2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione (CAS 670744-67-9)


Second Harmonic Generation (SHG) Thin-Film Devices for Integrated Photonics

V-BT1 is directly applicable as an active NLO material in frequency-doubling thin-film devices, where its χ⁽²⁾ susceptibility rivals the LiNbO₃ single-crystal benchmark without requiring electric-field poling. The compound can be processed into homogeneous 80 nm films via one-step high-vacuum sublimation at 240 °C, producing films that are transparent at 532 nm (the SHG wavelength for a 1064 nm pump) and exhibit macroscopically constant SHG response over millimeter-scale distances [1]. This enables integration into waveguide-based photonic circuits, where poling-incompatible architectures are otherwise limiting.

Nonlinear Optical Material Research and Benchmarking of V-Shaped Chromophores

The direct comparative dataset between V-BT1 (unsubstituted bithiophene arms) and V-BT2 (dicyclohexyl-substituted arms) provides a platform for structure–property relationship studies in NLO chromophore design. V-BT1's 90% synthetic yield and red-shifted absorption relative to V-BT2 [1] make it the preferred reference compound for systematic variation of bithiophene substitution, enabling researchers to decouple electronic effects from steric effects in V-shaped benzothiophene-1,1-dioxide systems.

Electron-Transport (n-Type) Organic Semiconductor Building Block

The benzo[b]thiophene-1,1-dioxide core of CAS 670744-67-9 markedly increases electron affinity relative to non-oxidized benzothiophene analogs [1]. This compound serves as a precursor or electronic building block for n-type and ambipolar organic semiconductors targeting OFETs, organic photovoltaics, and organic light-emitting diodes. Procurement of the sulfone version (CAS 670744-67-9) rather than the sulfide analog (CAS 670744-61-3) [2] is essential when air-stable electron transport is required, as the electron-withdrawing S,S-dioxide group lowers the LUMO energy and facilitates electron injection.

Electropolymerizable Monomer for Conjugated Polymer Synthesis

The tetrathienyl-linked architecture of V-BT1, featuring terminal thiophene α-positions on each bithiophene arm, enables electropolymerization to form branched conjugated polymers with retained V-shaped repeating units. The resulting polymers benefit from the aggregation-suppressing branched geometry and enhanced electron affinity documented for this structural class [1]. This electropolymerization capability, combined with the 90% monomer synthesis yield [2], positions CAS 670744-67-9 as a viable monomer for electrochemical deposition of functional organic semiconductor thin films.

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